10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Overview
Description
Preparation Methods
The synthesis of FK1052 hydrochloride involves several steps:
Condensation Reaction: The condensation of 10-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one with 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxaldehyde using butyllithium in tetrahydrofuran.
Acetylation: The resulting product is treated with acetic anhydride in pyridine to yield the corresponding acetoxy derivative.
Elimination: Elimination of acetic acid from the acetoxy derivative in hot toluene produces the methylene derivative.
Hydrogenation: Hydrogenation of the methylene derivative with hydrogen over palladium on carbon in dimethylformamide/ethanol gives the desired product.
Deprotection: The final compound is deprotected in hot acetic acid/water.
Chemical Reactions Analysis
FK1052 hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: The compound can be hydrogenated using hydrogen over palladium on carbon.
Substitution: The condensation reaction involves the substitution of a hydrogen atom with a butyllithium reagent.
Elimination: The elimination of acetic acid from the acetoxy derivative in hot toluene.
Common reagents used in these reactions include butyllithium, acetic anhydride, and palladium on carbon . The major products formed from these reactions are the methylene derivative and the final deprotected compound .
Scientific Research Applications
FK1052 hydrochloride has been extensively studied for its scientific research applications:
Gastrointestinal Disorders: It has shown potential in treating gastrointestinal dysfunctions such as irritable bowel syndrome by inhibiting colonic transit and fecal pellet output.
Antiemetic Activity: The compound has demonstrated antiemetic activity in animal models, preventing emesis induced by motion stimuli, copper sulfate, or cisplatin.
Neurotransmitter Studies: FK1052 hydrochloride is used to study the role of 5-hydroxytryptamine 3 and 5-hydroxytryptamine 4 receptors in various physiological and pathophysiological processes.
Mechanism of Action
FK1052 hydrochloride exerts its effects by antagonizing the 5-hydroxytryptamine 3 and 5-hydroxytryptamine 4 receptors . These receptors are involved in mediating various enteric functions, including colonic transit and emesis . By blocking these receptors, FK1052 hydrochloride inhibits the physiological responses mediated by 5-hydroxytryptamine, such as increased colonic transit and emesis .
Comparison with Similar Compounds
FK1052 hydrochloride is unique due to its dual antagonistic activity on both 5-hydroxytryptamine 3 and 5-hydroxytryptamine 4 receptors . Similar compounds include:
Ondansetron: A selective 5-hydroxytryptamine 3 receptor antagonist used as an antiemetic.
Granisetron: Another selective 5-hydroxytryptamine 3 receptor antagonist with antiemetic properties.
Palonosetron: A 5-hydroxytryptamine 3 receptor antagonist with a longer half-life and higher binding affinity compared to ondansetron and granisetron.
FK1052 hydrochloride’s dual antagonistic activity makes it more effective in certain therapeutic applications, such as treating gastrointestinal disorders and preventing emesis .
Properties
IUPAC Name |
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFYJWUPWZYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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